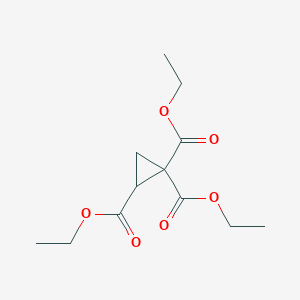
Triethyl cyclopropane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl cyclopropane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6. It is a derivative of cyclopropane, featuring three ester groups attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl cyclopropane-1,1,2-tricarboxylate can be synthesized through several methods. One common approach involves the Michael initiated ring-closure (MIRC) reaction. In this method, diethyl fumarate reacts with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and benzyltriethylammonium chloride in dimethylformamide (DMF) at 40°C. This reaction yields this compound in moderate yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation using similar synthetic routes. The reaction conditions are optimized for scalability, ensuring high yields and purity. The use of phase-transfer catalysis and controlled addition of reagents are crucial for the success of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl cyclopropane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Triethyl cyclopropane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of triethyl cyclopropane-1,1,2-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The cyclopropane ring can also interact with enzymes and other proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl cyclopropane-1,2,3-tricarboxylate: Another cyclopropane derivative with three ester groups, but with a different substitution pattern.
Propane-1,2,3-tricarboxylic acid: A tricarboxylic acid with a similar structure but without the ester groups.
Uniqueness
Triethyl cyclopropane-1,1,2-tricarboxylate is unique due to its specific ester substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
839-39-4 |
|---|---|
Formule moléculaire |
C12H18O6 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
triethyl cyclopropane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-9(13)8-7-12(8,10(14)17-5-2)11(15)18-6-3/h8H,4-7H2,1-3H3 |
Clé InChI |
ZQGANJPKLOBZQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

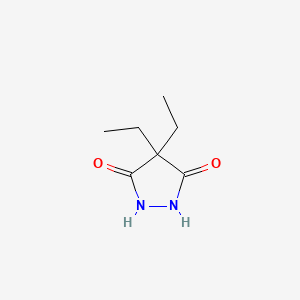
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
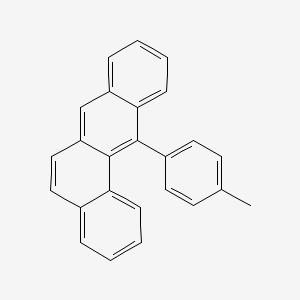
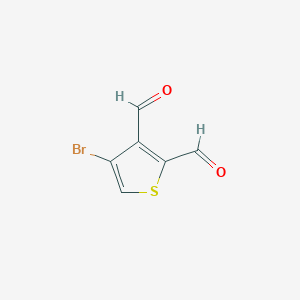

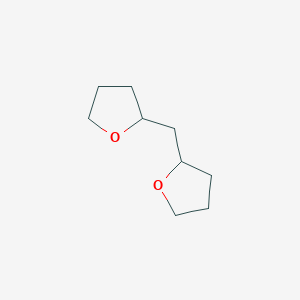
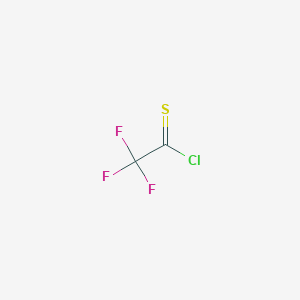
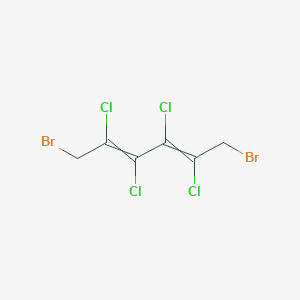

![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
